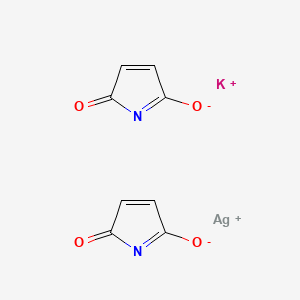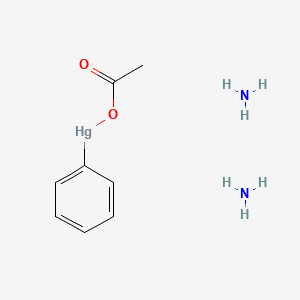
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetato-O)diamminephenylmercury is an organomercurial compound with the molecular formula C8H14HgN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)diamminephenylmercury typically involves the reaction of phenylmercuric acetate with ammonia and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Acetato-O)diamminephenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert (Acetato-O)diamminephenylmercury into other organomercurial compounds.
Substitution: The acetate group in the compound can be substituted with other ligands, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Acetato-O)diamminephenylmercury include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from the reactions of (Acetato-O)diamminephenylmercury depend on the specific reaction conditions and reagents used. These products often include other organomercurial compounds with different functional groups .
Aplicaciones Científicas De Investigación
(Acetato-O)diamminephenylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of (Acetato-O)diamminephenylmercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercuric acetate: Similar in structure but lacks the diammine and acetate groups.
Mercury(II) acetate: Contains mercury and acetate but does not have the phenyl and diammine groups.
Phenylmercuric nitrate: Another organomercurial compound with different functional groups.
Propiedades
Número CAS |
68201-97-8 |
|---|---|
Fórmula molecular |
C8H14HgN2O2 |
Peso molecular |
370.80 g/mol |
Nombre IUPAC |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
Clave InChI |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


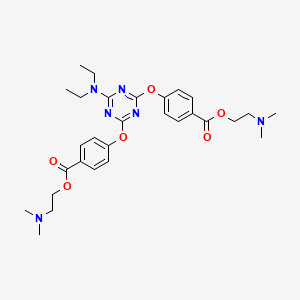
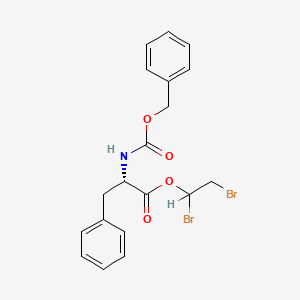
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
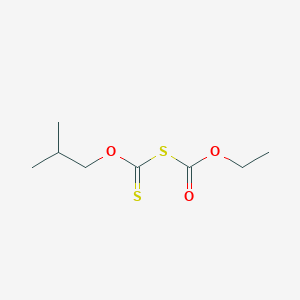

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
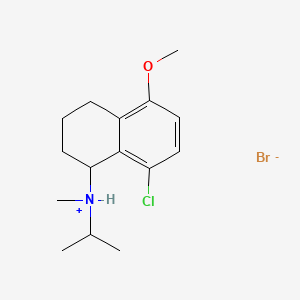
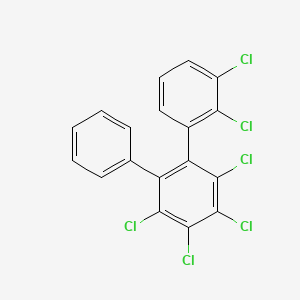
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)

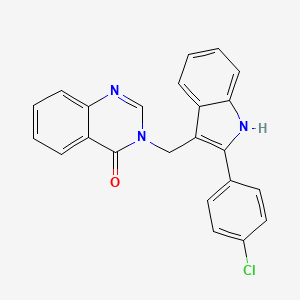
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
